
(4-(Aminométhyl)pipéridin-1-yl)(6-hydroxypyridin-3-yl)méthanone
Vue d'ensemble
Description
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
Ce composé est une petite molécule et est classé comme expérimental . Ses propriétés pharmacologiques potentielles ont été étudiées, bien que des indications spécifiques ne soient pas disponibles .
Mécanisme d'action
Le composé a été associé à la cible Tryptase bêta-2 chez l'homme . Cependant, les actions spécifiques et le mécanisme d'action ne sont pas disponibles .
Propriétés chimiques
Le composé a une formule moléculaire de C12H17N3O2 et un poids moléculaire de 235,28 g/mol. Il appartient à la classe des composés organiques connus sous le nom de phénylpiperidines, qui se composent d'une pipéridine liée à un groupe phényle .
Traitement médical potentiel
Bien que des applications médicales spécifiques ne soient pas disponibles, des composés similaires ont été étudiés pour leur utilisation potentielle dans le traitement de diverses affections médicales. Par exemple, un composé apparenté, le sel de citrate de (4-((3R,4R)-3-méthoxytétrahydro-pyran-4-ylamino)pipéridin-1-yl)(5-méthyl-6-(((2R,6S)-6-(p-tolyl)tétrahydro-2H-pyran-2-yl)méthylamino)pyrimidin-4-yl)méthanone, a été étudié pour une utilisation dans le traitement d'affections telles que la douleur musculo-squelettique aiguë et chronique légère à modérée, le mal de dos, le mal de dos chronique, la douleur liée à la polyarthrite rhumatoïde, la douleur à l'épaule, la douleur dentaire, les signes et symptômes de l'arthrose, l'arthrose du genou, l'arthrose de la hanche, l'arthrose de la main, la douleur associée à l'arthrose, la douleur cancéreuse, la neuropathie diabétique, la douleur viscérale, la douleur aiguë, la néphropathie diabétique et la douleur neuropathique .
Activité antituberculeuse
Bien qu'il ne soit pas directement lié à “(4-(Aminométhyl)pipéridin-1-yl)(6-hydroxypyridin-3-yl)méthanone”, une série de nouveaux dérivés substitués de la N-(6-(4-(pyrazine-2-carbonyl)pipérazine/homopipérazine-1-yl)pyridin-3-yl)benzamide, partageant certaines similitudes structurales, ont été conçus, synthétisés et évalués pour leur activité antituberculeuse .
Mécanisme D'action
Target of Action
Compounds with a piperidine nucleus have been utilized in different therapeutic applications, including as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Mode of Action
It is known that piperidine derivatives interact with their targets in various ways, leading to different therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Analyse Biochimique
Biochemical Properties
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and DNA repair . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its interaction with serine/threonine-protein kinases can result in the activation of DNA repair pathways . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of DNA repair pathways and alterations in gene expression.
Dosage Effects in Animal Models
The effects of (4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, it can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For instance, its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Subcellular Localization
(4-(Aminomethyl)piperidin-1-yl)(6-hydroxypyridin-3-yl)methanone exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of biochemical pathways .
Propriétés
IUPAC Name |
5-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-7-9-3-5-15(6-4-9)12(17)10-1-2-11(16)14-8-10/h1-2,8-9H,3-7,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAROIODVQXRIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


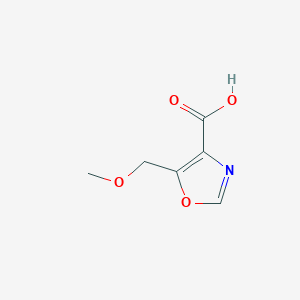
![Methyl 2-[(6-chloropyrimidin-4-yl)amino]-3-methylbutanoate](/img/structure/B1464520.png)

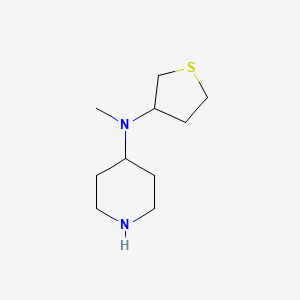
![3-chloro-N-[(oxolan-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464526.png)
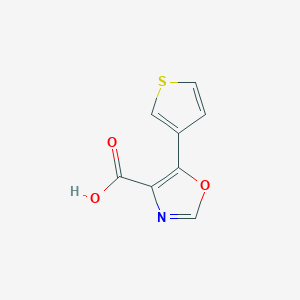
![3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464529.png)
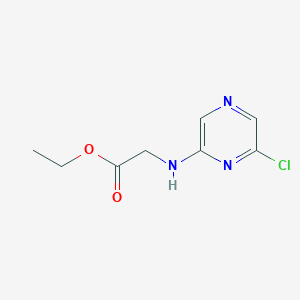


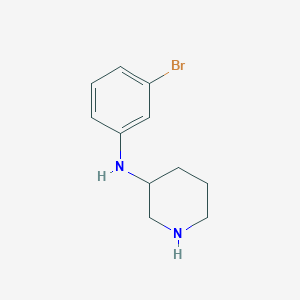

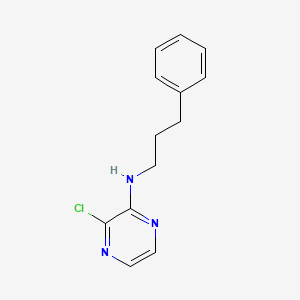
![2-[(3-Chloropyrazin-2-yl)(ethyl)amino]ethan-1-ol](/img/structure/B1464541.png)
